4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-5-nitroso-2-thioxo-
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Overview
Description
4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-5-nitroso-2-thioxo- is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-5-nitroso-2-thioxo- typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives, which undergo nitration, amination, and thiolation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could convert nitroso groups to amines or hydroxylamines.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of nitroso and thioxo groups could contribute to its biological activity.
Medicine
In medicine, derivatives of pyrimidinone compounds are often explored for their therapeutic potential. This compound might be investigated for its effects on specific biological targets or pathways.
Industry
Industrially, such compounds could be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include inhibition of enzymes, interaction with nucleic acids, or disruption of cellular processes. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Pyrimidinone, 2-thioxo-: Similar structure but lacks the nitroso and amino groups.
6-Amino-2-thioxo-4(3H)-pyrimidinone: Similar but without the nitroso group.
5-Nitroso-2-thioxo-4(3H)-pyrimidinone: Lacks the amino group.
Uniqueness
The presence of both nitroso and amino groups, along with the thioxo group, makes 4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-5-nitroso-2-thioxo- unique. These functional groups could confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C4H4N4O2S |
---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
6-amino-5-nitroso-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h1H,(H3,5,6,7,9,11) |
InChI Key |
ROTCXRFUUCDRHE-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=NC(=S)NC1=O)N)N=O |
Origin of Product |
United States |
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